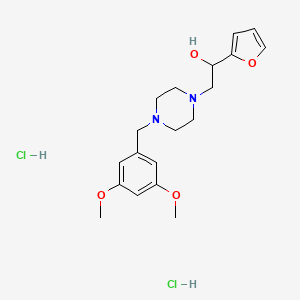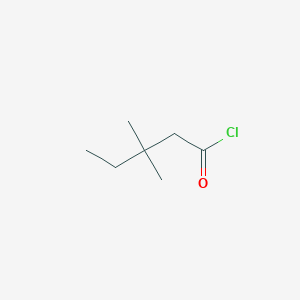
2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the piperazine class of compounds and is known for its unique structure and properties. In
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
- Novel Derivative Synthesis: A study by Kumar et al. (2017) discusses the synthesis of novel derivatives that include a furan-2-yl component. These compounds were tested for antidepressant and antianxiety activities, with some showing significant effects.
Antimicrobial and Antibacterial Activities
- Antimicrobial Studies: The antimicrobial activity of compounds containing furan-2-yl and piperazine structures was evaluated in studies like those conducted by Nishat et al. (2007). They synthesized a novel macrocycle with these components and tested its effectiveness against various bacteria and fungi.
- Antibacterial Effectiveness: The work of Kumar and Mazumdar (2021) highlights the synthesis of Terazosin hydrochloride derivatives and their evaluation for antibacterial activity against multiple bacteria.
Chemical Synthesis and Characterization
- Chemical Structure and Reaction Mechanisms: Research by Gutnov et al. (1999) and Castro et al. (1986) explores the synthesis of benzofuran derivatives and the rearrangement mechanisms of cyclic O,N-acetals derived from acylquinones and enamines, respectively.
Anticancer and Antiproliferative Activities
- Anticancer Potential: A study by Al-Wahaibi et al. (2021) synthesized oxadiazole derivatives with piperazine components, evaluating their anti-proliferative activities against various cancer cell lines.
Polymerization and Material Science
- Polymer Synthesis: Research in the field of material science, such as the work by Hattori and Kinoshita (1979), involves the synthesis of polyamides using components like piperazine, showcasing applications in polymer chemistry.
Propriétés
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4.2ClH/c1-23-16-10-15(11-17(12-16)24-2)13-20-5-7-21(8-6-20)14-18(22)19-4-3-9-25-19;;/h3-4,9-12,18,22H,5-8,13-14H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIHCFZVFQJOIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC(C3=CC=CO3)O)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2354474.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)
![diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2354476.png)
![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2354478.png)
![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2354481.png)



amino}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2354490.png)
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B2354491.png)
![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2354492.png)

![4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2354495.png)
![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)